molecular formula C9H5F5O3 B2696149 3-(4-Fluorophenoxy)-2,2,3,3-tetrafluoropropanoic acid CAS No. 2032376-02-4

3-(4-Fluorophenoxy)-2,2,3,3-tetrafluoropropanoic acid

Cat. No. B2696149
CAS RN: 2032376-02-4
M. Wt: 256.128
InChI Key: RLFUCWXECUNAAJ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)-2,2,3,3-tetrafluoropropanoic acid, also known as FPFA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. FPFA is a fluorinated derivative of a phenoxy acid that has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Fluorinated Polymer Solar Cells

  • Application : Fluorine substitution in polymer solar cells enhances electron mobility, alters absorption spectra, and increases power conversion efficiencies.
  • Source : Dai et al., 2017
  • Application : Compounds similar to 3-(4-Fluorophenoxy)-2,2,3,3-tetrafluoropropanoic acid can be used in synthesizing organic fluoro-containing polymers, due to their reactive hydroxyl groups.
  • Source : Li et al., 2015
  • Application : Isomeric fluorophenols, structurally related to the compound , undergo anaerobic transformation in environmental settings, indicating potential environmental impacts and applications.
  • Source : Genthner et al., 1989
  • Application : Fluorophenoxyalkanoic acids, structurally related to the compound, can be used as carbon sources for microbial production of polyhydroxyalkanoates with fluorinated side groups, affecting the physical properties of these polymers.
  • Source : Takagi et al., 2004

properties

IUPAC Name

2,2,3,3-tetrafluoro-3-(4-fluorophenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O3/c10-5-1-3-6(4-2-5)17-9(13,14)8(11,12)7(15)16/h1-4H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFUCWXECUNAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C(C(=O)O)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenoxy)-2,2,3,3-tetrafluoropropanoic acid

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